molecular formula C11H11BrN2O2 B1315332 Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 81438-56-4

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No. B1315332
CAS RN: 81438-56-4
M. Wt: 283.12 g/mol
InChI Key: BIAJKYQDKAHEME-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular weight of 283.12 . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core has been reported in several studies . These compounds were synthesized and screened for their anti-proliferative activity against S. pneumoniae .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is represented by the formula C11H11BrN2O2 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide leads to the formation of 2-methylimidazo[1,2-a]pyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.12 . The storage temperature is between 28°C .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been a subject of study for their potential anti-inflammatory and analgesic properties. A series of related compounds, including 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, were synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982); (Abignente et al., 1984).

Anti-Hepatitis B Virus Activity

A study explored the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated them for their anti-hepatitis B virus (HBV) activity and cytotoxicity. Several compounds from this series demonstrated significant inhibition of HBV DNA replication (Chen et al., 2011).

Pharmaceutical Synthesis

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a role in the synthesis of various pharmaceutical compounds. It was used in the palladium-catalyzed Suzuki–Miyaura borylation reactions, which is an efficient method for preparing various active agents in the pharmaceutical industry. This process led to the formation of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Synthesis of Tricyclic Pyridinones

The compound was also involved in the synthesis of new tricyclic pyridinones, which has potential applications in medicinal chemistry (Castera-Ducros et al., 2006).

Immunomodulatory and Anticancer Activities

Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed immunomodulatory and anticancer activities. They exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential in cancer research (Abdel‐Aziz et al., 2009).

Nitration and CNDO/2 Calculations

Studies on the nitration of imidazo[1,2-a]pyridines involved ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate. CNDO/2 calculations based on X-ray structures provided insights into the reactivity of the imidazo[l,2-a]pyridine system, demonstrating its potential in the development of new chemical entities (Teulade et al., 1982).

Novel Pyrazolo[3,4-b]pyridine Synthesis

A novel and efficient synthesis method was developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, utilizing a condensation process. This showcases the versatility of ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate derivatives in synthesizing new N-fused heterocycles (Ghaedi et al., 2015).

Antioxidant and Antimicrobial Activity

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate derivatives were also investigated for their potential antioxidant and antimicrobial activities. Some derivatives showed moderate to good effectiveness in these areas, further expanding the compound's utility in pharmacology (Youssef & Amin, 2012).

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Future research may focus on exploring the antimicrobial action of these compounds against various pathogens .

properties

IUPAC Name

ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAJKYQDKAHEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512059
Record name Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate

CAS RN

81438-56-4
Record name Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Abdelaziz, JM Di Trani, H Sahile, L Mann… - ACS …, 2023 - ACS Publications
Q203 (telacebec) is an imidazopyridine amide (IPA) targeting the respiratory CIII 2 CIV 2 supercomplex of the mycobacterial electron transport chain (ETC). Aiming for a better …
Number of citations: 1 pubs.acs.org
N Borlinghaus, B Schönfeld, S Heitz… - The Journal of …, 2021 - ACS Publications
Compressed tablets containing a mixture of a photocatalyst, a nickel catalyst, an inorganic base, and an inert excipient are employed as a fast, safe, and user-friendly chemical delivery …
Number of citations: 4 pubs.acs.org
KC Chunavala, G Joshi, E Suresh, S Adimurthy - Synthesis, 2011 - thieme-connect.com
Thermal and microwave-assisted rapid syntheses of highly substituted imidazo [1, 2-a] pyridine derivatives by reaction of aminopyridines and α-bromo-β-keto esters under solvent-free …
Number of citations: 53 www.thieme-connect.com
R Abdelaziz - Dissertation, Halle (Saale), Martin …
Number of citations: 0

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